N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O2/c1-15-27-20-8-3-2-7-19(20)22(28-15)30-11-9-17(10-12-30)29-21(31)14-32-18-6-4-5-16(13-18)23(24,25)26/h4-6,13,17H,2-3,7-12,14H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAQSGLLRMLTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)COC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the phenoxyacetamide moiety to the piperidine-quinazoline intermediate using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Cancer Research
The compound has been investigated for its role as a tankyrase inhibitor. Tankyrases are enzymes that play a crucial role in the regulation of cellular processes such as proliferation and apoptosis. Inhibition of tankyrases has shown promise in suppressing tumor growth and metastasis in various cancer models. Studies indicate that compounds similar to N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide exhibit potent anti-cancer activity by disrupting Wnt signaling pathways .
Neuropharmacology
This compound is being explored for its potential neuroprotective effects. Research indicates that similar tetrahydroquinazoline derivatives can modulate neurotransmitter systems and exhibit anxiolytic properties. The structural features of the compound suggest it could interact with G-protein coupled receptors (GPCRs), which are critical in neurotransmission and neuroprotection .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds within this chemical class. By inhibiting specific inflammatory pathways, these compounds may reduce the severity of conditions such as arthritis and other inflammatory diseases. The trifluoromethyl group in the structure enhances its bioavailability and potency against inflammatory mediators .
Case Study 1: Tankyrase Inhibition in Cancer Models
In a study published in Nature Reviews Cancer, researchers evaluated the efficacy of a tankyrase inhibitor derived from a similar chemical framework. The results demonstrated a significant reduction in tumor size and metastasis in xenograft models of colorectal cancer. The compound's ability to inhibit Wnt signaling was confirmed through molecular assays .
Case Study 2: Neuroprotective Effects
A study conducted on neurodegenerative disease models indicated that tetrahydroquinazoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The tested compounds showed a marked decrease in reactive oxygen species (ROS) levels and improved cell viability .
Data Tables
Mechanism of Action
The mechanism of action of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Critical Analysis of Structural-Activity Relationships (SAR)
- Piperidine Linker : The piperidine moiety in the target compound may enhance conformational flexibility, enabling interactions with diverse targets compared to rigid dioxopiperidine () .
- Trifluoromethylphenoxy vs. Sulfamoylphenyl: The former’s hydrophobicity could favor membrane penetration, while the latter’s polarity may improve solubility but reduce CNS activity .
Biological Activity
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound integrates a tetrahydroquinazoline moiety with a piperidine ring and a trifluoromethyl-substituted phenoxyacetamide group. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. The following sections summarize key findings related to its biological effects.
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Neuropharmacological Effects :
- The compound exhibits properties that may enhance neurotransmitter activity, potentially impacting conditions such as anxiety and depression. Research indicates that similar compounds with piperidine structures often interact with serotonin and dopamine receptors, suggesting a possible mechanism for mood regulation .
- Antitumor Activity :
- Anti-inflammatory Properties :
Case Study 1: Neuropharmacological Evaluation
A study evaluated various tetrahydroquinazoline derivatives for their effects on neuroreceptors. The results showed that compounds similar to this compound exhibited significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders .
Case Study 2: Antitumor Activity Assessment
In vitro studies demonstrated that certain tetrahydroquinazoline derivatives inhibited the proliferation of cancer cells by inducing apoptosis. The most active compounds showed IC50 values in the low micromolar range, indicating strong antitumor potential .
Data Tables
Q & A
Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Coupling of piperidine and tetrahydroquinazoline moieties : Under anhydrous conditions using catalysts like Na(OAc)BH in dichloroethane (DCE) with acetic acid as a proton donor .
- Acetamide functionalization : Reaction of phenoxyacetic acid derivatives with activated intermediates (e.g., via carbodiimide-mediated coupling) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization. Characterization :
- NMR spectroscopy (1H, 13C) to confirm regiochemistry and purity.
- Elemental analysis (C, H, N) to validate stoichiometry, with <0.4% deviation from theoretical values .
- Mass spectrometry (ESI-MS) for molecular ion verification .
Q. How is the compound’s stability assessed under varying storage conditions?
- Accelerated stability studies : Incubate at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the acetamide group).
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via UV-Vis spectroscopy for absorbance shifts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?
- Assay standardization : Control variables such as cell line passage number, serum concentration, and incubation time .
- Structural analogs : Compare activity of derivatives (e.g., replacing the trifluoromethyl group with bromine or methoxy) to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) to identify off-target effects .
Q. How can computational methods predict binding modes to target proteins (e.g., kinases)?
- Molecular docking : Use software like AutoDock Vina with crystal structures (PDB: 4ZOM) to model interactions. Key residues (e.g., hinge-region lysine) often engage the trifluoromethyl group via hydrophobic interactions .
- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability and conformational flexibility .
Q. What experimental designs optimize reaction yields for large-scale synthesis?
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (0.1–5 mol%) to identify Pareto-optimal conditions .
- Heuristic algorithms : Apply Bayesian optimization to prioritize high-yield conditions with minimal experimental iterations .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability. The CF group typically increases logP by 0.5–1.0 units .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. CF groups often reduce CYP450-mediated oxidation .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Source validation : Confirm assay protocols (e.g., ATP concentration in kinase assays) and compound purity (≥95% by HPLC) .
- Negative controls : Include known inhibitors (e.g., staurosporine) to normalize inter-lab variability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
